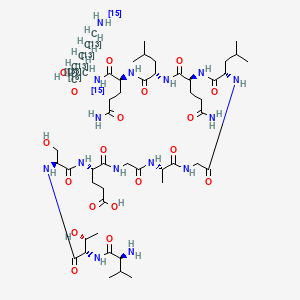

Vtsegaglqlqk-13C6,15N2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C52H91N15O19 |

|---|---|

Peso molecular |

1238.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C52H91N15O19/c1-24(2)19-33(47(80)62-31(13-16-37(55)71)46(79)65-34(20-25(3)4)48(81)63-30(12-15-36(54)70)45(78)64-32(52(85)86)11-9-10-18-53)60-39(73)22-57-43(76)27(7)59-38(72)21-58-44(77)29(14-17-40(74)75)61-49(82)35(23-68)66-51(84)42(28(8)69)67-50(83)41(56)26(5)6/h24-35,41-42,68-69H,9-23,53,56H2,1-8H3,(H2,54,70)(H2,55,71)(H,57,76)(H,58,77)(H,59,72)(H,60,73)(H,61,82)(H,62,80)(H,63,81)(H,64,78)(H,65,79)(H,66,84)(H,67,83)(H,74,75)(H,85,86)/t27-,28+,29-,30-,31-,32-,33-,34-,35-,41-,42-/m0/s1/i9+1,10+1,11+1,18+1,32+1,52+1,53+1,64+1 |

Clave InChI |

TWMAHBQKXSQBDH-AEFZRLKMSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C(C)C)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Vtsegaglqlqk-13C6,15N2: A Key Tool in Monitoring Enzyme Replacement Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vtsegaglqlqk-13C6,15N2 is a stable isotope-labeled synthetic peptide. It serves as a critical internal standard for the quantitative analysis of the therapeutic enzyme, recombinant human alpha-acid glucosidase (rhGAA), in biological matrices. This guide provides a comprehensive overview of its properties, its application in anti-drug antibody (ADA) assays, and detailed experimental protocols for its use. The unlabeled peptide, Vtsegaglqlqk, is a signature amino acid sequence derived from the C-terminal region of rhGAA.[1] This enzyme is the primary treatment for Pompe disease, a rare genetic disorder characterized by the deficiency of alpha-acid glucosidase.

During enzyme replacement therapy, patients may develop anti-drug antibodies against rhGAA, which can impact the treatment's efficacy and safety.[2][3][4] Therefore, monitoring the levels of total and ADA-bound rhGAA is crucial for managing patient care. The use of this compound in liquid chromatography-mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of the therapeutic protein, distinguishing between the free, active enzyme and the portion bound by antibodies.[2]

Core Concepts: Stable Isotope Labeling

Stable isotope-labeled compounds, such as this compound, are synthesized by replacing specific atoms with their heavier, non-radioactive isotopes.[2][3][4] In this case, six Carbon-12 atoms are replaced with Carbon-13 (13C6), and two Nitrogen-14 atoms are replaced with Nitrogen-15 (15N2). This labeling results in a molecule with a higher mass than its natural counterpart but with identical physicochemical properties and chemical reactivity.[2][3] This characteristic makes them ideal internal standards in mass spectrometry-based quantification, as they co-elute with the analyte of interest and provide a reference for accurate measurement.[2][3]

Application in Anti-Drug Antibody (ADA) Assays

The primary application of this compound is in LC-MS/MS-based assays to determine the concentration of total and ADA-bound rhGAA in patient plasma. This method provides a significant advantage over traditional ligand-binding assays by offering higher specificity and the ability to differentiate between free and antibody-bound drug.

The general workflow involves the following key steps:

-

Sample Preparation : Plasma samples from patients treated with rhGAA are collected.

-

Immuno-capture of ADA-bound rhGAA : Protein G-coated magnetic beads are used to capture total IgG from the plasma. Since ADAs are immunoglobulins, this step effectively isolates the ADA-bound rhGAA.

-

Elution and Digestion : The captured ADA-rhGAA complexes are eluted, and both the eluted fraction and the total plasma are subjected to tryptic digestion. This process breaks down the rhGAA protein into smaller peptides, including the signature peptide Vtsegaglqlqk.

-

LC-MS/MS Analysis : The digested samples, spiked with a known concentration of this compound as an internal standard, are analyzed by LC-MS/MS.

-

Quantification : By comparing the signal intensity of the native Vtsegaglqlqk peptide to that of the stable isotope-labeled internal standard, the concentration of rhGAA in the original sample can be accurately determined.

Quantitative Data

The following table summarizes the key quantitative parameters of the LC-MS/MS assay for the quantification of total and ADA-bound rhGAA using a stable isotope-labeled signature peptide.

| Parameter | Value | Reference |

| Analyte | Recombinant Human Alpha-Acid Glucosidase (rhGAA) | [2] |

| Signature Peptide | Vtsegaglqlqk | [2] |

| Internal Standard | This compound | [1] |

| Quantification Range | 0.5 to 500 µg/mL | [2] |

| Plasma Volume per Assay | 20 µL | [2] |

Experimental Protocols

Materials and Reagents

-

Patient plasma samples

-

This compound (Internal Standard)

-

Protein G magnetic beads

-

Binding/Wash Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Elution Buffer (e.g., 0.2 M glycine, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)

-

Trypsin (mass spectrometry grade)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

LC-MS/MS grade water, acetonitrile, and formic acid

Protocol for Quantification of ADA-Bound rhGAA

-

Preparation of Protein G Beads :

-

Vortex and resuspend the Protein G magnetic beads thoroughly.

-

Aliquot the desired volume of bead suspension to a microcentrifuge tube.

-

Add Binding/Wash Buffer, vortex, and place on a magnetic rack to separate the beads. Remove the supernatant.

-

Repeat the wash step.

-

-

Immunocapture of IgG-rhGAA Complexes :

-

Add patient plasma to the washed Protein G beads.

-

Incubate with gentle agitation to allow binding of IgG (including ADAs) to the beads.

-

Place the tube on a magnetic rack and discard the supernatant which contains the free rhGAA.

-

Wash the beads multiple times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution of IgG-rhGAA Complexes :

-

Add Elution Buffer to the beads and incubate to dissociate the bound IgG complexes.

-

Place the tube on a magnetic rack and carefully transfer the supernatant containing the ADA-bound rhGAA to a new tube.

-

Neutralize the eluate by adding Neutralization Buffer.

-

-

Tryptic Digestion :

-

To the eluted and neutralized sample, add DTT to reduce disulfide bonds and incubate.

-

Add IAM to alkylate cysteine residues and incubate in the dark.

-

Add trypsin and incubate to digest the proteins into peptides.

-

Quench the digestion reaction, for example, by adding formic acid.

-

-

LC-MS/MS Analysis :

-

Spike the digested sample with a known concentration of this compound.

-

Inject the sample into the LC-MS/MS system.

-

Perform chromatographic separation followed by mass spectrometric detection and quantification of the signature peptide and its labeled internal standard.

-

Protocol for Quantification of Total rhGAA

The protocol for total rhGAA is similar to the ADA-bound protocol but omits the immunocapture and elution steps.

-

Tryptic Digestion of Total Plasma :

-

Take an aliquot of the patient plasma.

-

Perform reduction, alkylation, and tryptic digestion as described in step 4 of the ADA-bound protocol.

-

-

LC-MS/MS Analysis :

-

Spike the digested sample with a known concentration of this compound.

-

Analyze by LC-MS/MS as described in step 5 of the ADA-bound protocol.

-

Visualizations

Caption: Workflow for quantifying total and ADA-bound rhGAA.

Conclusion

This compound is an indispensable tool for the clinical monitoring of patients undergoing enzyme replacement therapy for Pompe disease. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of total and anti-drug antibody-bound recombinant human alpha-acid glucosidase. This information is vital for optimizing treatment strategies and improving patient outcomes. The detailed protocols and workflow provided in this guide offer a comprehensive resource for researchers and clinicians working in this field.

References

- 1. neb.com [neb.com]

- 2. Absolute quantification of the total and antidrug antibody-bound concentrations of recombinant human α-glucosidase in human plasma using protein G extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unraveling the Enigma of Vtsegaglqlqk-13C6,15N2: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide designated Vtsegaglqlqk, isotopically labeled with six Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) atoms, represents a novel area of inquiry within peptide research. The specific amino acid sequence, Val-Thr-Ser-Glu-Gly-Ala-Gly-Leu-Gln-Leu-Gln-Lys, does not correspond to a widely characterized peptide in publicly available scientific literature. This suggests that Vtsegaglqlqk may be a proprietary molecule, a newly discovered endogenous peptide, or a synthetic peptide analog under investigation for specific therapeutic or research applications. The incorporation of stable isotopes (¹³C and ¹⁵N) strongly indicates its intended use in quantitative proteomics and metabolic studies, likely employing mass spectrometry-based techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

This technical guide aims to provide a foundational understanding of the probable structure, potential functions, and the experimental methodologies that would be employed to characterize Vtsegaglqlqk-13C6,15N2. Given the absence of specific data for this peptide, this document will draw upon established principles of peptide science and proteomics to construct a hypothetical, yet scientifically rigorous, framework for its investigation.

Hypothetical Structural and Functional Profile

Structural Characteristics

The primary structure of Vtsegaglqlqk consists of twelve amino acids. A preliminary analysis of its sequence suggests a combination of hydrophobic (Val, Ala, Leu), polar (Thr, Ser, Gln), and charged (Glu, Lys) residues. This amphipathic nature could allow for interactions with both aqueous environments and lipid membranes, potentially influencing its biological activity and localization. The terminal lysine (B10760008) (Lys) residue is the likely site for the 13C6,15N2 isotopic label, as ¹³C₆,¹⁵N₂-L-Lysine is a commercially available and commonly used reagent in SILAC experiments.

Predicted Functional Roles and Signaling Pathways

The function of a novel peptide is often inferred from its sequence homology to known proteins or peptides, its binding partners, and its effects on cellular phenotypes. Without experimental data, we can postulate several avenues of investigation based on the peptide's composition. For instance, the presence of charged residues suggests potential involvement in electrostatic interactions with receptors or enzymes. The "Gln-Leu-Gln" motif could be a recognition site for specific protein-protein interactions.

A logical first step in elucidating its function would be to identify its cellular binding partners. This can be achieved through affinity purification-mass spectrometry (AP-MS) experiments, where a tagged version of the Vtsegaglqlqk peptide is used to pull down interacting proteins from cell lysates. The isotopically labeled version, this compound, would be invaluable in quantitative AP-MS to differentiate specific binders from non-specific background proteins.

Once binding partners are identified, researchers can begin to map the signaling pathways in which Vtsegaglqlqk participates. For example, if it is found to bind to a known cell surface receptor, downstream signaling events such as phosphorylation cascades, second messenger generation, and changes in gene expression would be investigated.

Hypothetical Signaling Pathway Activated by Vtsegaglqlqk

Caption: Hypothetical signaling cascade initiated by the binding of Vtsegaglqlqk to a cell surface receptor.

Quantitative Data Presentation

To rigorously characterize the biological activity of Vtsegaglqlqk, quantitative assays are essential. The use of this compound in mass spectrometry-based proteomics would allow for precise relative quantification of protein expression changes upon peptide treatment. Below are examples of how such quantitative data would be structured.

Table 1: Hypothetical Binding Affinity of Vtsegaglqlqk to Target Receptor

| Parameter | Value | Method |

| KD (nM) | 50 | Surface Plasmon Resonance |

| kon (1/Ms) | 1.2 x 10⁵ | Surface Plasmon Resonance |

| koff (1/s) | 6.0 x 10⁻³ | Surface Plasmon Resonance |

Table 2: Hypothetical Dose-Response of Vtsegaglqlqk in a Cell-Based Assay

| Concentration (nM) | Cellular Response (% of Max) |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 100 | 95 |

| 1000 | 100 |

Table 3: Hypothetical SILAC-based Proteomic Analysis of Cells Treated with Vtsegaglqlqk

| Protein | Gene | Fold Change (Treated/Control) | p-value |

| Kinase B | KINB | 2.5 | 0.001 |

| Transcription Factor X | TFX | 3.1 | < 0.001 |

| Apoptosis Regulator | BAX | -1.8 | 0.015 |

| Cell Cycle Protein | CCND1 | 2.0 | 0.005 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are outlines of key experimental protocols that would be used to study this compound.

Protocol 1: Synthesis of this compound

-

Solid-Phase Peptide Synthesis (SPPS): The peptide will be synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Incorporation of Labeled Lysine: During the synthesis cycle for the terminal lysine residue, Fmoc-L-Lys(Boc)-OH-¹³C₆,¹⁵N₂ will be used as the building block.

-

Cleavage and Deprotection: The peptide will be cleaved from the resin and all protecting groups will be removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product will be characterized by mass spectrometry to confirm its molecular weight and the incorporation of the isotopic label, and by HPLC to assess its purity.

Protocol 2: SILAC-based Quantitative Proteomics

-

Cell Culture: Two populations of cells will be cultured in parallel. One population will be grown in "light" media containing standard L-lysine, while the other will be grown in "heavy" media containing ¹³C₆,¹⁵N₂-L-lysine for at least five cell doublings to ensure complete incorporation.

-

Peptide Treatment: The "light" cell population will be treated with a vehicle control, and the "heavy" population will be treated with Vtsegaglqlqk.

-

Cell Lysis and Protein Digestion: Cells from both populations will be harvested, combined in a 1:1 ratio, and lysed. The protein mixture will be digested into smaller peptides using trypsin.

-

Mass Spectrometry: The resulting peptide mixture will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of "heavy" and "light" peptides will be determined from the mass spectra. This ratio will reflect the change in protein expression induced by Vtsegaglqlqk treatment.

Workflow for SILAC-based Proteomics

Caption: Experimental workflow for a SILAC-based quantitative proteomics study of Vtsegaglqlqk.

Conclusion

While the specific peptide Vtsegaglqlqk is not yet part of the established scientific literature, the principles of peptide chemistry and quantitative proteomics provide a clear roadmap for its characterization. The isotopic labeling with ¹³C₆ and ¹⁵N₂ is a powerful tool that will enable researchers to dissect its mechanism of action with high precision. The hypothetical frameworks for its function, along with the detailed experimental protocols, offer a comprehensive guide for any research team embarking on the study of this or any other novel peptide. The elucidation of the structure and function of new peptides like Vtsegaglqlqk holds the potential to uncover novel biological pathways and may lead to the development of new therapeutic agents.

A Technical Guide to the Absolute Quantification of rhGAA in Human Plasma Using the Stable Isotope-Labeled Peptide Vtsegaglqlqk-13C6,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioanalytical method for the absolute quantification of recombinant human acid α-glucosidase (rhGAA) in human plasma. This method utilizes a specific stable isotope-labeled peptide, Vtsegaglqlqk-13C6,15N2, as an internal standard for accurate and precise measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide details the experimental protocol, data presentation, and the underlying principles of the assay.

Introduction to rhGAA and the Need for a Quantitative Bioanalytical Method

Pompe disease is a rare, inherited neuromuscular disorder caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA).[1][2] This deficiency leads to the accumulation of glycogen (B147801) within lysosomes, causing progressive muscle weakness and other debilitating symptoms. Enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care for patients with Pompe disease.[3][4]

Accurate measurement of rhGAA concentrations in patient plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and for assessing the immunogenic response to the therapy, specifically the formation of anti-drug antibodies (ADAs).[3][4] A robust and reliable bioanalytical method is therefore essential for the clinical development and therapeutic management of rhGAA.

This guide focuses on a state-of-the-art method that employs the principles of quantitative proteomics, using a signature peptide and its stable isotope-labeled analogue to achieve high selectivity and sensitivity.

The Core of the Method: this compound as an Internal Standard

The cornerstone of this bioanalytical method is the use of the stable isotope-labeled peptide This compound . This peptide serves as an internal standard for the quantification of the corresponding native signature peptide, Vtsegaglqlqk , which is derived from the tryptic digestion of rhGAA.

The stable isotope labeling involves the incorporation of six 13C and two 15N atoms into the C-terminal lysine (B10760008) residue of the peptide. This results in a known mass shift without altering the chemical and physical properties of the peptide. Consequently, the labeled and unlabeled peptides co-elute during liquid chromatography but are distinguishable by the mass spectrometer. This allows for precise ratiometric quantification, which corrects for variability in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this bioanalytical method as established in the foundational research.

Table 1: Method Performance Characteristics

| Parameter | Value |

| Analyte | Recombinant Human Acid α-Glucosidase (rhGAA) |

| Internal Standard | This compound |

| Matrix | Human Plasma |

| Quantification Range | 0.5 - 500 µg/mL |

| Sample Volume | 20 µL |

Table 2: Bioanalytical Method Validation Summary

| Validation Parameter | Status |

| Linearity | Met |

| Accuracy | Met |

| Precision | Met |

| Selectivity | Met |

| Stability (Freeze-thaw, bench-top) | Met |

Note: The foundational research confirms that the method met regular bioanalytical validation requirements, though specific quantitative data for each validation parameter is not publicly available.

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of rhGAA.

Sample Preparation

The sample preparation is a critical step that involves the isolation of total rhGAA and its subsequent digestion into quantifiable peptides.

4.1.1. Materials and Reagents

-

Human plasma (K2-EDTA)

-

Protein G coated magnetic beads

-

Wash and elution buffers for Protein G extraction

-

Denaturation buffer (e.g., containing urea (B33335) or guanidine (B92328) hydrochloride)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Alkylating agent (e.g., Iodoacetamide - IAM)

-

Trypsin (sequencing grade)

-

Quenching solution (e.g., formic acid)

-

This compound internal standard solution

4.1.2. Protocol for Total rhGAA Quantification

-

Spiking of Internal Standard: Add a known amount of this compound solution to the 20 µL plasma sample.

-

Denaturation, Reduction, and Alkylation:

-

Add denaturation buffer to the plasma sample to unfold the proteins, including rhGAA.

-

Add DTT solution and incubate to reduce the disulfide bonds in the protein.

-

Add IAM solution and incubate in the dark to alkylate the free sulfhydryl groups, preventing the reformation of disulfide bonds.

-

-

Trypsin Digestion:

-

Dilute the sample to reduce the concentration of the denaturing agent.

-

Add trypsin to the sample at an optimized enzyme-to-protein ratio.

-

Incubate at 37°C for a defined period (e.g., overnight) to allow for complete digestion of rhGAA into peptides.

-

-

Quenching the Digestion: Stop the enzymatic reaction by adding a quenching solution, such as formic acid, to lower the pH.

-

Sample Clean-up:

-

Perform solid-phase extraction (SPE) to remove salts and other interfering substances from the digested sample.

-

Elute the peptides from the SPE cartridge.

-

Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The digested and cleaned-up sample is then analyzed by liquid chromatography-tandem mass spectrometry.

4.2.1. Liquid Chromatography (LC) Parameters

-

Column: A C18 reverse-phase column suitable for peptide separations.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides from the column. The gradient is optimized to ensure good separation of the target peptide from other matrix components.

-

Flow Rate: Typical flow rates for peptide analysis are in the range of 200-500 µL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

4.2.2. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native peptide (Vtsegaglqlqk) and the stable isotope-labeled internal standard (this compound).

-

Native Peptide: The precursor ion is the protonated molecule [M+nH]n+, and the product ions are specific fragments generated by collision-induced dissociation (CID).

-

Internal Standard: The precursor ion has a higher mass due to the isotopic labels, and the corresponding product ions also show a mass shift.

-

-

Instrument Settings: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy are optimized to achieve maximum sensitivity for the target MRM transitions.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for rhGAA quantification.

Logical Relationship for Quantification

Caption: Logic of absolute quantification using an internal standard.

Conclusion

The use of the stable isotope-labeled peptide this compound in conjunction with LC-MS/MS provides a highly specific, sensitive, and robust method for the absolute quantification of rhGAA in human plasma. This technical guide outlines the core principles and experimental protocols that form the basis of this advanced bioanalytical technique. For researchers and scientists in the field of Pompe disease and therapeutic protein development, this method offers a powerful tool for advancing our understanding of rhGAA pharmacokinetics and for optimizing patient treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Absolute quantification of the total and antidrug antibody-bound concentrations of recombinant human α-glucosidase in human plasma using protein G extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and Characterization of the S41 Peptide (CVQWSLLRGYQPC), a Novel Cell-Penetrating Peptide Identified via Phage Display

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cell-penetrating peptides (CPPs) represent a promising class of molecules for the intracellular delivery of therapeutic agents. Their ability to traverse the plasma membrane makes them ideal candidates for enhancing the efficacy of drugs that would otherwise be membrane-impermeable. This document provides a comprehensive overview of the discovery and characterization of S41 (CVQWSLLRGYQPC), a novel, conformationally constrained cell-penetrating peptide. S41 was identified from a phage display library and has demonstrated efficient cellular uptake. This whitepaper details the experimental protocols used for its discovery, quantitative data regarding its internalization, and an exploration of its mechanism of action.

Introduction to Cell-Penetrating Peptides

Cell-penetrating peptides are short peptides, typically 5-30 amino acids in length, that can enter cells.[1] The first CPP to be identified was the trans-activating transcriptional activator (TAT) from the Human Immunodeficiency Virus 1 (HIV-1).[1][2] Since this discovery, a diverse range of CPPs have been identified, broadly categorized as polycationic, amphipathic, or hydrophobic.[1] These peptides can transport a variety of cargo molecules, including small molecules, proteins, nucleic acids, and nanoparticles, across the cell membrane, making them invaluable tools in drug delivery and gene therapy.[2][3][4] The mechanism of their entry is a subject of ongoing research but is known to involve both direct membrane translocation and endocytic pathways.[1][4]

Discovery of the S41 Peptide via Phage Display

The S41 peptide was discovered through a screening of a conformationally constrained phage display library.[2] This technique allows for the presentation of a vast number of peptide variants on the surface of bacteriophages, enabling the selection of peptides with specific binding or functional properties.[5][6]

Experimental Protocol: Phage Display-Based Identification of S41

The following protocol outlines the key steps in the phage display process used to identify the S41 peptide.

-

Library Construction: A constrained peptide library, in this case, a CX11C library where 'X' represents any amino acid, was constructed. This library displays random 11-mer peptides flanked by two cysteine residues, which form a disulfide bond, creating a looped, conformationally constrained peptide.[2] The DNA sequences encoding these peptides are inserted into a gene for a phage coat protein, typically pIII or pVIII of the M13 filamentous phage.[7][8]

-

Cell-Based Biopanning:

-

Incubation: The phage library was incubated with a neuronal cell line (N2A, mouse neuroblastoma cells) to allow for the internalization of phages displaying cell-penetrating properties.[2]

-

Washing: After incubation, the cells were thoroughly washed to remove non-internalized and weakly bound phages.

-

Elution: Internalized phages were recovered by lysing the cells.[2]

-

-

Amplification: The recovered phages were used to infect E. coli to amplify the population of phages that had successfully entered the cells.[5]

-

Iterative Selection: The process of incubation, washing, elution, and amplification was repeated for multiple rounds (four rounds for S41).[2] With each round, the stringency of the selection can be increased to enrich for the most efficient cell-penetrating sequences.[5]

-

Sequencing and Identification: After the final round of selection, individual phage clones were isolated, and the DNA encoding the displayed peptide was sequenced.[2] In the case of S41, sequencing of ten random clones after the fourth round revealed a single, highly enriched peptide sequence: CVQWSLLRGYQPC .[2]

Experimental Workflow for S41 Discovery

Caption: Phage display workflow for the identification of the S41 peptide.

Characterization of S41 Cellular Uptake

Following its identification, the S41 peptide was synthesized and its cell-penetrating capabilities were further characterized.

Quantitative Analysis of S41 Internalization

The efficiency of S41 internalization was assessed using flow cytometry and confocal microscopy. While the source paper for S41 provides qualitative evidence of uptake, quantitative data from similar CPP studies can be presented to illustrate typical metrics.

| Peptide | Cell Line | Concentration | Incubation Time | Uptake Efficiency (% of positive cells) | Reference |

| S41 | N2A | Not specified | Not specified | Qualitative confirmation | [2] |

| TP10 | HeLa | 5 µM | 1 hour | ~100% | [9] |

| pVEC | HeLa | 5 µM | 1 hour | ~98% | [9] |

| Tat | Caco-2 | 50 µM | 1 hour | Not specified (low cytotoxicity) | [10] |

| Penetratin | Caco-2 | 50 µM | 1 hour | Not specified (low cytotoxicity) | [10] |

Mechanism of S41 Internalization

The internalization of many CPPs is initiated by an interaction with heparan sulfate (B86663) proteoglycans on the cell surface.[2] However, S41 is distinct from many polycationic CPPs. Studies have shown that its uptake is mediated by lipid raft-dependent endocytosis.[2]

Experimental Protocol: Investigating the Internalization Pathway

-

Peptide Synthesis and Labeling: The S41 peptide is chemically synthesized and conjugated to a fluorescent dye (e.g., FITC) to allow for visualization.

-

Cell Culture: N2A cells are cultured under standard conditions.

-

Inhibitor Treatment: To probe the involvement of specific endocytic pathways, cells are pre-treated with pharmacological inhibitors:

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

-

Filipin (B1216100) or Nystatin: Disrupts lipid rafts by sequestering cholesterol.

-

Amiloride: Inhibits macropinocytosis.

-

-

Peptide Incubation: Fluorescently labeled S41 is added to the culture medium of both inhibitor-treated and untreated cells and incubated for a defined period.

-

Microscopy and Flow Cytometry: Cellular uptake of the labeled peptide is visualized using confocal microscopy and quantified by flow cytometry. A significant reduction in peptide uptake in the presence of a specific inhibitor indicates the involvement of that pathway. For S41, a reduction in uptake with filipin treatment would confirm the role of lipid rafts.[2]

Signaling Pathway of Lipid Raft-Mediated Endocytosis

Caption: Proposed signaling pathway for S41 cellular uptake.

Potential Applications and Future Directions

The S41 peptide, with its distinct characteristics, holds significant potential for therapeutic applications. Its discovery highlights the utility of phage display in identifying novel CPPs that are not necessarily polycationic. Future research should focus on:

-

Cargo Delivery Studies: Evaluating the efficiency of S41 in delivering various therapeutic cargoes, such as siRNA, proteins, and small molecule drugs.

-

In Vivo Studies: Assessing the biodistribution, stability, and efficacy of S41-cargo conjugates in animal models.

-

Mechanism Elucidation: Further investigation into the specific receptors or lipids within the lipid rafts that mediate S41 binding and internalization.

Conclusion

The S41 peptide is a novel cell-penetrating peptide discovered through a systematic phage display screening process.[2] Its characterization reveals a lipid raft-dependent internalization mechanism, distinguishing it from many traditional cationic CPPs.[2] The detailed methodologies and findings presented in this whitepaper provide a foundation for the further development of S41 as a potential vector for intracellular drug delivery, underscoring the power of peptide display technologies in discovering new tools for biomedical research and therapeutic development.

References

- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 2. Identification and characterization of a novel cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential efficacy of cell-penetrating peptides for nucleic acid and drug delivery in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phage display - Wikipedia [en.wikipedia.org]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. academic.oup.com [academic.oup.com]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

- 10. Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isotopically Labeled Peptides for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopically labeled peptides, their synthesis, and their application in quantitative proteomics. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging mass spectrometry-based proteomics to advance their work.

Introduction to Isotopically Labeled Peptides

Isotopically labeled peptides are synthetic or biologically produced peptides in which one or more atoms have been replaced with their heavy isotope, most commonly ¹³C, ¹⁵N, or ²H (deuterium). These labeled peptides are chemically identical to their native counterparts but have a distinct mass, which allows for their differentiation and quantification in complex biological samples using mass spectrometry (MS).[1] This fundamental principle has revolutionized the field of quantitative proteomics by enabling highly accurate and reproducible measurements of protein abundance and turnover.

The primary application of isotopically labeled peptides is to serve as internal standards in quantitative proteomics experiments.[2] By introducing a known quantity of a heavy-labeled peptide into a sample, the abundance of the corresponding endogenous, or "light," peptide can be accurately determined by comparing their respective signal intensities in the mass spectrometer. This approach effectively corrects for variations in sample preparation, digestion, and mass spectrometric analysis, leading to highly precise and reliable quantification.

Synthesis and Labeling Strategies

Isotopically labeled peptides can be produced through two primary methods: chemical synthesis and metabolic labeling.

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is the most common method for producing synthetic peptides with site-specific incorporation of stable isotopes.[3] This technique allows for the precise placement of labeled amino acids within the peptide sequence. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[3] By using isotopically labeled amino acid building blocks, peptides with specific mass shifts can be generated with high purity.[3]

Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[4] As cells grow and divide, they incorporate these heavy amino acids into their newly synthesized proteins. This results in a global labeling of the entire proteome. The most widely used metabolic labeling technique is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).[4]

Key Methodologies in Quantitative Proteomics

Several key methodologies have been developed that utilize isotopically labeled peptides for quantitative proteomics. These can be broadly categorized into metabolic labeling, chemical labeling at the peptide level, and isobaric tagging.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that enables the relative quantification of proteins between different cell populations.[4] In a typical SILAC experiment, two populations of cells are grown in media containing either the natural ("light") or a heavy isotope-labeled form of an essential amino acid (e.g., Arginine and Lysine).[4] After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids, the cell populations can be subjected to different experimental conditions. The cells are then combined, and the proteins are extracted, digested, and analyzed by MS. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the heavy and light peptide pairs.[1]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[5][6] The iTRAQ reagents consist of a reporter group, a balance group, and a peptide-reactive group.[7] Different iTRAQ reagents have reporter groups with different isotopic compositions, but the overall mass of the tag is kept constant by the balance group. This means that peptides labeled with different iTRAQ tags are indistinguishable in the initial MS scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released, and their relative intensities provide the quantitative information for the corresponding peptide across different samples.[5][6] iTRAQ allows for the multiplexing of up to 8 samples in a single experiment.[7]

Tandem Mass Tags (TMT)

TMT is another isobaric tagging chemistry similar to iTRAQ, which also enables multiplexed quantitative proteomics.[6][8] TMT reagents also consist of a reporter group, a spacer arm (balance group), and an amine-reactive group.[9] Like iTRAQ, different TMT tags have reporter ions of different masses that are liberated upon MS/MS fragmentation, allowing for relative quantification. TMT technology has been developed to allow for the multiplexing of up to 18 samples simultaneously.[7][10]

Experimental Protocols

Detailed SILAC Protocol

Phase 1: Adaptation Phase [10]

-

Cell Culture: Begin by culturing the chosen cell line in a standard "light" growth medium.

-

Media Preparation: Prepare "heavy" SILAC medium by supplementing dialyzed fetal bovine serum with heavy isotope-labeled essential amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine). The corresponding "light" medium should contain the natural amino acids.

-

Adaptation: Subculture the cells in both "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[10]

-

Incorporation Check: To verify complete labeling, a small aliquot of cells from the "heavy" culture is harvested, proteins are extracted and digested, and the peptides are analyzed by MS to confirm the absence of "light" peptides.

Phase 2: Experimental Phase [10]

-

Treatment: Once complete labeling is confirmed, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., control vs. drug treatment).

-

Cell Harvesting and Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Pooling: Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and alkylate the free cysteine residues with iodoacetamide. Digest the proteins into peptides overnight using trypsin.

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios to determine the relative protein abundance.

Detailed iTRAQ/TMT Protocol

-

Protein Extraction and Quantification: Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMT) and accurately determine the protein concentration.[5][11]

-

Protein Digestion: Take an equal amount of protein from each sample (typically 20-100 µg). Reduce the proteins with DTT and alkylate with iodoacetamide. Digest the proteins with trypsin overnight.[11]

-

Peptide Labeling:

-

Resuspend the dried peptide digests in the labeling buffer provided with the iTRAQ or TMT kit.

-

Reconstitute the iTRAQ or TMT reagents in isopropanol (B130326) or acetonitrile.[11]

-

Add the appropriate labeling reagent to each peptide sample and incubate at room temperature for 1-2 hours.[11]

-

-

Quenching: Quench the labeling reaction by adding hydroxylamine (B1172632) or another primary amine-containing solution.

-

Sample Pooling: Combine all labeled samples into a single tube.[11]

-

Peptide Fractionation: To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is typically fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[5][11]

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer is programmed to isolate a precursor ion (MS1) and then fragment it to generate MS/MS spectra, from which the reporter ions are detected and quantified.

-

Data Analysis: Use specialized software (e.g., Proteome Discoverer) to identify peptides, quantify the reporter ion intensities, and determine the relative abundance of proteins across the different samples.

Data Presentation

Quantitative data from proteomics experiments are typically presented in tables that allow for easy comparison of protein abundance changes across different conditions.

Table 1: Example of SILAC Data for EGFR Signaling Pathway Analysis

| Protein Name | Gene Symbol | H/L Ratio | -log10(p-value) | Regulation |

| Epidermal growth factor receptor | EGFR | 0.45 | 4.2 | Down |

| Growth factor receptor-bound protein 2 | GRB2 | 0.98 | 0.1 | Unchanged |

| Son of sevenless homolog 1 | SOS1 | 1.02 | 0.05 | Unchanged |

| Mitogen-activated protein kinase 1 | MAPK1 | 2.15 | 3.5 | Up |

| 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 | PLCG1 | 1.89 | 3.1 | Up |

This table represents hypothetical data for illustrative purposes.

Table 2: Example of TMT Data for mTOR Signaling Pathway Analysis

| Protein Name | Gene Symbol | TMT Ratio (Treatment 1 / Control) | TMT Ratio (Treatment 2 / Control) | p-value | Regulation (Treatment 2) |

| Serine/threonine-protein kinase mTOR | MTOR | 1.05 | 0.52 | 0.001 | Down |

| Regulatory-associated protein of mTOR | RPTOR | 1.01 | 0.55 | 0.002 | Down |

| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | 1.10 | 2.50 | <0.001 | Up |

| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | 0.95 | 0.48 | 0.003 | Down |

| Ras-related GTP binding B | RRAGB | 0.98 | 1.03 | 0.85 | Unchanged |

This table represents hypothetical data for illustrative purposes.

Mandatory Visualizations

Signaling Pathway Diagrams

// Node Definitions EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS1 [label="SOS1", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription [label="Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EGF -> EGFR [color="#5F6368"]; EGFR -> GRB2 [color="#5F6368"]; GRB2 -> SOS1 [color="#5F6368"]; SOS1 -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Transcription [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; EGFR -> PLCG [color="#5F6368"]; EGFR -> STAT [color="#5F6368"]; AKT -> Transcription [color="#5F6368"]; PLCG -> Transcription [color="#5F6368"]; STAT -> Transcription [color="#5F6368"]; } END_DOT Figure 1: Simplified EGFR Signaling Pathway.

// Node Definitions GrowthFactors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcids [label="Amino Acids", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RHEB [label="Rheb", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EIF4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GrowthFactors -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> TSC1_TSC2 [arrowhead=tee, color="#EA4335"]; AminoAcids -> mTORC1 [color="#5F6368"]; TSC1_TSC2 -> RHEB [arrowhead=tee, color="#EA4335"]; RHEB -> mTORC1 [color="#5F6368"]; mTORC1 -> S6K1 [color="#5F6368"]; mTORC1 -> EIF4EBP1 [arrowhead=tee, color="#EA4335"]; S6K1 -> ProteinSynthesis [color="#5F6368"]; EIF4EBP1 -> ProteinSynthesis [arrowhead=tee, style=dashed, color="#EA4335"]; mTORC1 -> Autophagy [arrowhead=tee, color="#EA4335"]; } END_DOT Figure 2: Simplified mTORC1 Signaling Pathway.

Experimental Workflow Diagrams

// Node Definitions LightCulture [label="Cell Culture\n(Light Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; HeavyCulture [label="Cell Culture\n(Heavy Amino Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Experimental Treatment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Cells (1:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis & Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Digestion [label="Protein Digestion (Trypsin)", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Quantification)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges LightCulture -> Treatment [color="#5F6368"]; HeavyCulture -> Treatment [color="#5F6368"]; Treatment -> Combine [color="#5F6368"]; Combine -> Lysis [color="#5F6368"]; Lysis -> Digestion [color="#5F6368"]; Digestion -> LCMS [color="#5F6368"]; LCMS -> DataAnalysis [color="#5F6368"]; } END_DOT Figure 3: General SILAC Experimental Workflow.

// Node Definitions Sample1 [label="Sample 1\n(Protein Extraction & Digestion)", fillcolor="#F1F3F4", fontcolor="#202124"]; SampleN [label="Sample N\n(Protein Extraction & Digestion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeling1 [label="TMT Labeling (Tag 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LabelingN [label="TMT Labeling (Tag N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pooling [label="Combine Labeled Peptides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractionation [label="Peptide Fractionation", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(Reporter Ion Quantification)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample1 -> Labeling1 [color="#5F6368"]; SampleN -> LabelingN [color="#5F6368"]; Labeling1 -> Pooling [color="#5F6368"]; LabelingN -> Pooling [color="#5F6368"]; Pooling -> Fractionation [color="#5F6368"]; Fractionation -> LCMS [color="#5F6368"]; LCMS -> DataAnalysis [color="#5F6368"]; } END_DOT Figure 4: General iTRAQ/TMT Experimental Workflow.

Applications in Drug Development and Research

Isotopically labeled peptides and quantitative proteomics are indispensable tools in modern drug development and biomedical research.

-

Target Identification and Validation: Quantitative proteomics can identify proteins that are differentially expressed in disease states, providing novel drug targets.

-

Mechanism of Action Studies: Researchers can elucidate the molecular mechanisms of drug action by monitoring changes in protein expression and post-translational modifications in response to drug treatment.

-

Biomarker Discovery: The ability to compare protein profiles between healthy and diseased individuals, or between responders and non-responders to a therapy, facilitates the discovery of diagnostic, prognostic, and predictive biomarkers.[6]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled peptides can be used as internal standards for the absolute quantification of drug candidates and their metabolites in biological fluids.

-

Elucidation of Signaling Pathways: As demonstrated with the EGFR and mTOR pathways, quantitative proteomics is a powerful approach to map the components and dynamics of cellular signaling networks.[12][13]

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. creative-proteomics.com [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Use of Vtsegaglqlqk-13C6,15N2 as an Internal Standard in Anti-Drug Antibody Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the stable isotope-labeled (SIL) peptide, Vtsegaglqlqk-13C6,15N2, as a critical reagent in anti-drug antibody (ADA) assays. While the therapeutic peptide "Vtsegaglqlqk" is presented here as a hypothetical agent for illustrative purposes, the principles, methodologies, and workflows described are grounded in established practices for ADA assessment of peptide-based therapeutics. This document is intended to guide researchers in the development and validation of robust and reliable ADA assays using SIL internal standards.

Introduction to Anti-Drug Antibody (ADA) Assays and the Role of SIL Peptides

The immunogenicity of therapeutic proteins and peptides is a significant concern in drug development, as the formation of anti-drug antibodies (ADAs) can impact drug efficacy and patient safety.[1][2] Regulatory agencies mandate the assessment of immunogenicity for most biotherapeutics.[3] ADA assays are crucial for detecting, confirming, and characterizing these immune responses.[1][3]

Stable isotope-labeled (SIL) peptides, such as the hypothetical this compound, have become indispensable tools in modern bioanalysis, particularly in mass spectrometry-based ADA assays.[4][5] These synthetic peptides are chemically identical to their therapeutic counterparts but are enriched with heavy isotopes (e.g., 13C and 15N), resulting in a distinct mass shift. This property allows them to be used as internal standards for the accurate quantification of the therapeutic peptide and for the detection of ADAs that bind to the drug.[4][5]

Quantitative Data Presentation

The following tables represent hypothetical data that would be generated during the validation of an ADA assay for a therapeutic peptide like "Vtsegaglqlqk". These tables are for illustrative purposes and would need to be established for each specific assay.

Table 1: Illustrative Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 10 | 9.5 | 95.0 | 12.5 |

| LQC | 30 | 28.8 | 96.0 | 8.2 |

| MQC | 300 | 309 | 103.0 | 6.5 |

| HQC | 750 | 735 | 98.0 | 5.1 |

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Mid-Quality Control; HQC: High-Quality Control

Table 2: Illustrative Drug Tolerance Assessment

| ADA Concentration (ng/mL) | Drug Concentration (µg/mL) | Signal-to-Noise Ratio | Result |

| 100 | 0 | 15.2 | Positive |

| 100 | 10 | 12.8 | Positive |

| 100 | 50 | 8.5 | Positive |

| 100 | 100 | 3.1 | Negative |

Experimental Protocols

The following are generalized protocols for key experiments in an ADA assay using a SIL peptide internal standard. These protocols should be optimized for the specific therapeutic and assay platform.

Immunoprecipitation (IP) of ADA-Drug Complexes

This protocol describes the enrichment of ADA-drug complexes from serum samples.

-

Sample Preparation: Dilute patient serum samples with an appropriate assay buffer.

-

Complex Formation: Add the therapeutic peptide ("Vtsegaglqlqk") to the diluted serum to allow for the formation of ADA-drug complexes.

-

Immunocapture: Add magnetic beads coated with Protein A/G to the samples. Incubate to allow the beads to capture the Fc region of the ADAs, thereby immunoprecipitating the entire ADA-drug complex.

-

Washing: Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured ADA-drug complexes from the beads using an acidic elution buffer.

-

Neutralization: Neutralize the eluted sample with a neutralization buffer.

Sample Preparation for LC-MS/MS Analysis

This protocol details the steps to prepare the immunoprecipitated sample for mass spectrometry analysis.

-

Internal Standard Spiking: Add a known concentration of the SIL peptide (this compound) to the neutralized eluate.

-

Denaturation, Reduction, and Alkylation: Denature the proteins in the sample using a chaotropic agent (e.g., urea). Reduce the disulfide bonds with a reducing agent (e.g., DTT) and then alkylate the free thiols with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Enzymatic Digestion: Digest the proteins into smaller peptides using a protease, such as trypsin. This will generate signature peptides from the therapeutic drug that can be quantified.

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other interfering substances from the digested sample.

-

Reconstitution: Reconstitute the cleaned-up sample in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Quantification

This protocol outlines the analysis of the prepared samples by liquid chromatography-tandem mass spectrometry.

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC or UPLC column. Use a gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with formic acid) to separate the peptides based on their hydrophobicity.

-

Mass Spectrometric Detection: Introduce the eluent from the LC system into a tandem mass spectrometer.

-

MRM/PRM Analysis: Use a targeted mass spectrometry method, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the signature peptide from the therapeutic drug and its corresponding stable isotope-labeled internal standard (this compound).[6]

-

Data Analysis: Calculate the concentration of the therapeutic peptide in the original sample by comparing the peak area ratio of the endogenous peptide to the SIL internal standard.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: Workflow for ADA detection using immunoprecipitation and LC-MS/MS.

References

- 1. swordbio.com [swordbio.com]

- 2. Assessing immunogenicity in the presence of excess protein therapeutic using immunoprecipitation and quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand Binding Assay • Frontage Laboratories [frontagelab.com]

- 4. Immuno-Mass Spectrometry Workflow for Quantification of Serum α-Fetoprotein Using Antibody-Immobilized Magnetic Beads and Modified Eluents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Development of Immunocapture-LC/MS Assay for Simultaneous ADA Isotyping and Semiquantitation [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis of Vtsegaglqlqk-13C6,15N2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the peptide Vtsegaglqlqk and its isotopically labeled analogue, Vtsegaglqlqk-13C6,15N2. The methodologies outlined herein are based on established principles of solid-phase peptide synthesis (SPPS) and isotopic labeling techniques. While this document focuses on a specific peptide sequence, the protocols and principles are broadly applicable to the synthesis of other novel peptides.

Introduction to Vtsegaglqlqk

Vtsegaglqlqk is a custom-designed peptide sequence. As a novel peptide, its specific biological functions and signaling pathways are subjects of ongoing research. Peptides, short chains of amino acids linked by peptide bonds, are fundamental to numerous biological processes and are of significant interest in drug discovery and development. The synthesis of isotopically labeled peptides, such as this compound, is crucial for a variety of research applications, including quantitative proteomics, metabolic studies, and nuclear magnetic resonance (NMR) structural analyses.[1][2][3] The isotopic label, in this case, ¹³C and ¹⁵N on the C-terminal lysine (B10760008) residue, serves as a tracer to track the peptide's fate in biological systems.[1][3]

Synthesis of Vtsegaglqlqk Peptide

The primary method for synthesizing Vtsegaglqlqk is Solid-Phase Peptide Synthesis (SPPS).[2] SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][4] This method offers significant advantages, including ease of purification and the potential for automation.[2][5]

General Principle of SPPS

The synthesis of Vtsegaglqlqk proceeds from the C-terminus (Lysine) to the N-terminus (Valine) on a solid support resin. The general cycle of SPPS involves the following steps:

-

Resin Selection and Swelling : A suitable resin, such as Rink Amide or Wang resin, is chosen and swelled in a solvent like N,N-dimethylformamide (DMF).[4]

-

Deprotection : The temporary protecting group, typically Fluorenylmethyloxycarbonyl (Fmoc), is removed from the N-terminus of the growing peptide chain.[4][6]

-

Amino Acid Coupling : The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the peptide chain.[4]

-

Washing : Excess reagents and by-products are removed by washing the resin.[2]

-

Iteration : These steps are repeated until the desired peptide sequence is assembled.[4]

-

Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.[4]

-

Purification and Analysis : The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.[7]

Synthesis of Isotopically Labeled this compound

The synthesis of the isotopically labeled peptide follows the same SPPS protocol as the unlabeled version. The key difference is the incorporation of the isotopically labeled amino acid at the desired position. In this case, L-Lysine-¹³C₆,¹⁵N₂ hydrochloride is used for the final lysine (K) residue at the C-terminus.[8][9][10] This labeled amino acid is commercially available and can be directly incorporated into the SPPS workflow.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of this compound on a Rink Amide resin.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Val, Thr(tBu), Ser(tBu), Glu(OtBu), Ala, Gly, Leu, Gln(Trt), Lys(Boc))

-

Fmoc-L-Lys(Boc)-¹³C₆,¹⁵N₂-OH

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling : Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[11]

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.[7]

-

First Amino Acid Coupling (Labeled Lysine) :

-

Dissolve Fmoc-L-Lys(Boc)-¹³C₆,¹⁵N₂-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings : Repeat the deprotection and coupling steps for each amino acid in the sequence (Gln, Leu, Gln, Gly, Ala, Glu, Ser, Thr, Val).

-

Final Deprotection : After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection :

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation : Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.[7]

-

Purification : Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by RP-HPLC.

-

Analysis : Confirm the mass of the purified peptide using MALDI-TOF or ESI mass spectrometry and assess purity by analytical HPLC.[7]

Quality Control Data

| Parameter | Specification |

| Purity (HPLC) | ≥ 95% |

| Molecular Weight | Expected: [Calculated MW of Vtsegaglqlqk] |

| Labeled MW | Expected: [Calculated MW of Vtsegaglqlqk + 8] |

| Appearance | White lyophilized powder |

| Solubility | Soluble in water |

Hypothetical Signaling Pathway and Experimental Workflow

As the biological role of Vtsegaglqlqk is yet to be determined, a hypothetical signaling pathway is proposed for illustrative purposes. Many peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.

Proposed Signaling Pathway

The following diagram illustrates a potential signaling cascade initiated by Vtsegaglqlqk binding to a hypothetical GPCR, leading to the activation of downstream effectors.

Caption: Hypothetical GPCR signaling pathway for Vtsegaglqlqk.

Experimental Workflow for Functional Analysis

The following diagram outlines a typical workflow to investigate the biological activity of the newly synthesized Vtsegaglqlqk.

Caption: Workflow for functional analysis of synthesized Vtsegaglqlqk.

Conclusion

This technical guide provides a detailed framework for the synthesis and preliminary functional analysis of the novel peptide Vtsegaglqlqk and its isotopically labeled form. The protocols for solid-phase peptide synthesis are well-established and can be adapted for the efficient production of high-purity peptides for research and development. The incorporation of stable isotopes enables advanced analytical studies to elucidate the peptide's mechanism of action and metabolic fate, which are critical steps in the drug development pipeline.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. peptide.com [peptide.com]

- 5. m.youtube.com [m.youtube.com]

- 6. peptide.com [peptide.com]

- 7. rsc.org [rsc.org]

- 8. L-赖氨酸-13C6,15N2 盐酸盐 99 atom % 13C, 99 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chem.uci.edu [chem.uci.edu]

Basic principles of using labeled peptides in mass spectrometry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, understanding the intricate dynamics of the proteome is paramount. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for identifying and quantifying proteins in complex biological samples. The use of stable isotope-labeled peptides has revolutionized this field, enabling precise and robust quantification of protein abundance and turnover. This guide provides a comprehensive overview of the fundamental principles, experimental workflows, and applications of the most common labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Core Principles of Isotopic Labeling in Mass Spectrometry

The foundational principle of quantitative proteomics using stable isotopes is the creation of mass-distinct versions of peptides that are otherwise chemically identical.[1] By introducing heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into one set of samples and leaving another with the natural "light" isotopes, a direct comparison of their relative abundance can be made within a single mass spectrometry run.[1] This co-analysis minimizes experimental variability that can arise from separate sample preparations and analyses.[1]

There are two primary approaches to introducing these isotopic labels:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in specialized media where natural amino acids are replaced with their heavy isotope-containing counterparts.[2] SILAC is the most prominent example of this technique.[2]

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after extraction from cells or tissues.[2][3] iTRAQ and TMT are the leading chemical labeling technologies.[2][3]

Quantitative Labeling Strategies: A Comparative Overview

Choosing the appropriate labeling strategy is critical and depends on the specific research question, sample type, and available resources.[2] Each method possesses unique advantages and limitations.

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Principle | Metabolic labeling in vivo using "heavy" amino acids.[2] | Chemical labeling in vitro with isobaric tags.[4] | Chemical labeling in vitro with isobaric tags.[2] |

| Multiplexing Capacity | Typically 2-plex or 3-plex.[5] | 4-plex or 8-plex.[5] | Up to 18-plex.[6] |

| Sample Type | Adherent or suspension cell cultures.[3] | Virtually any sample type (cells, tissues, biofluids).[5] | Virtually any sample type (cells, tissues, biofluids).[5] |

| Quantification Level | MS1 (precursor ion) level.[5] | MS2 (reporter ion) level.[3] | MS2 or MS3 (reporter ion) level.[7] |

| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing.[3] | Good accuracy, but susceptible to ratio compression.[5] | Good accuracy, with MS3 analysis reducing ratio compression.[7] |

| Cost | Reagents can be expensive for large-scale cultures.[5][8] | High reagent cost.[5][8] | High reagent cost.[5][8] |

| Key Advantage | High physiological relevance and minimal sample manipulation error.[3][5] | High throughput and applicable to a wide range of samples.[5] | Highest multiplexing capability for large-scale studies.[6] |

| Key Disadvantage | Limited to metabolically active, dividing cells; lower throughput.[3] | Ratio compression can lead to underestimation of protein changes.[5] | Ratio compression can occur, though mitigated by MS3.[7] |

Experimental Protocols

Detailed and meticulous execution of experimental protocols is crucial for obtaining reliable and reproducible quantitative proteomics data. Below are generalized, step-by-step methodologies for the three key labeling techniques.

SILAC Experimental Protocol

The SILAC workflow is divided into two main phases: an adaptation phase and an experimental phase.[9]

-

Cell Culture and Adaptation:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine).

-

The second population is cultured in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[10]

-

Cells must be cultured for at least five to six cell divisions to ensure complete incorporation (>95%) of the labeled amino acids into the proteome.[10]

-

-

Experimental Treatment:

-

Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

-

Sample Harvesting and Mixing:

-

Harvest the "light" and "heavy" cell populations.

-

Count the cells from each population and mix them at a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet to extract the total proteome.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using a protease, typically trypsin.[11]

-

-

Peptide Fractionation and Desalting:

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

-

-

Data Analysis:

-

The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[5]

-

iTRAQ Experimental Protocol

The iTRAQ workflow involves the chemical labeling of peptides after protein extraction and digestion.[14]

-

Protein Extraction and Quantification:

-

Extract proteins from up to eight different samples.

-

Accurately determine the protein concentration of each sample.

-

-

Protein Digestion:

-

Take an equal amount of protein from each sample.

-

Reduce, cysteine-block, and digest the proteins into peptides using trypsin in a single tube for each sample.[14]

-

-

iTRAQ Labeling:

-

Label each peptide digest with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment).[14] The labeling reaction targets the N-terminus and lysine (B10760008) residues of the peptides.

-

-

Sample Pooling and Fractionation:

-

LC-MS/MS Analysis:

-

Analyze the fractionated peptides by LC-MS/MS.

-

In the MS1 scan, the same peptide from different samples will appear as a single peak because the iTRAQ tags are isobaric (have the same total mass).

-

During MS/MS fragmentation, the tags cleave to produce unique reporter ions of different masses (e.g., m/z 114, 115, 116, 117).[15]

-

-

Data Analysis:

-

The relative abundance of the peptides (and thus the proteins) is determined by the intensity of the reporter ions in the MS2 spectra.[15]

-

TMT Experimental Protocol

The TMT workflow is conceptually similar to iTRAQ, also employing isobaric chemical tags.[16]

-

Sample Preparation:

-

Extract and quantify proteins from up to 18 different samples.

-

Digest equal amounts of protein from each sample into peptides.[7]

-

-

TMT Labeling:

-

Label each peptide sample with a distinct TMTpro reagent.[17]

-

-

Sample Pooling and Cleanup:

-

Combine the labeled samples into a single tube.[7]

-

Desalt the pooled sample to remove excess TMT reagent and other contaminants.

-

-

Fractionation:

-

Fractionate the complex peptide mixture using high-pH reversed-phase chromatography.[6]

-

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions by LC-MS/MS.

-

Similar to iTRAQ, TMT-labeled peptides are isobaric in the MS1 scan.

-

Fragmentation in the MS/MS scan generates reporter ions with unique masses for quantification.[16] For higher accuracy, an additional fragmentation step (MS3) can be performed on a selection of fragment ions to isolate the reporter ions and reduce interference.[7]

-

-

Data Analysis:

-

Quantify the relative protein abundance based on the intensities of the reporter ions in the MS2 or MS3 spectra.[6]

-

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating the complex workflows and biological pathways investigated using these proteomic techniques.

Caption: A generalized workflow for quantitative proteomics using stable isotope labeling.

Applications in Drug Development and Signaling Pathway Analysis

Labeled peptide mass spectrometry is a cornerstone of modern drug development and systems biology, providing critical insights into drug mechanisms of action, biomarker discovery, and the elucidation of complex signaling networks.

Elucidating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[18] Quantitative proteomics has been instrumental in dissecting this pathway.

References